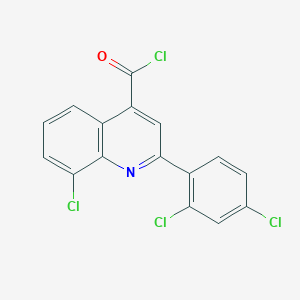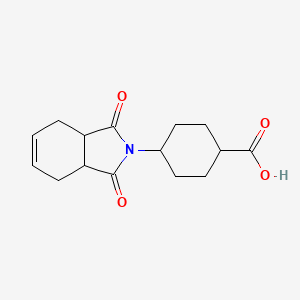![molecular formula C20H18ClFN4O B1454372 1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine CAS No. 1242958-23-1](/img/structure/B1454372.png)
1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine
Overview
Description
Scientific Research Applications
Arylpiperazine Derivatives Metabolism and Effects
Arylpiperazine derivatives, including substances structurally related to the specified compound, have been studied for their metabolism and effects, mainly in the context of treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism involving cytochrome P450 enzymes, leading to a variety of metabolites with different activities on serotonin and other neurotransmitter receptors. This research highlights the complex disposition of arylpiperazine derivatives in the body and their potential pharmacological applications in treating CNS disorders (Caccia, 2007).
Pharmacophoric Groups in Antipsychotic Agents
Investigations into arylcycloalkylamines, including phenyl piperidines and piperazines, have contributed to understanding the role of arylalkyl substituents in enhancing the binding affinity and selectivity for D2-like receptors, which are crucial in antipsychotic agents. This area of research indicates the importance of specific structural features in developing more effective therapies for neuropsychiatric disorders (Sikazwe et al., 2009).
Piperazine Derivatives as Therapeutic Agents
Piperazine, as a core scaffold, has been recognized for its significant presence in drugs targeting a wide range of therapeutic areas, including antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus have been shown to result in molecules with varied medicinal potentials, underscoring the versatility of piperazine derivatives in drug discovery and development (Rathi et al., 2016).
Piperazine-Based Molecules in Antimicrobial and Antituberculosis Research
Recent research has also explored piperazine-containing compounds for their anti-mycobacterial activity, demonstrating significant potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the role of piperazine as a critical building block in developing new anti-infective agents, particularly against tuberculosis (Girase et al., 2020).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it’s possible that it could influence a variety of pathways, depending on its target .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s primary target and mode of action .
properties
IUPAC Name |
[1-(2-chloropyridin-3-yl)pyrrol-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O/c21-19-17(3-1-9-23-19)26-10-2-4-18(26)20(27)25-13-11-24(12-14-25)16-7-5-15(22)6-8-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBYPIHAASIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CN3C4=C(N=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



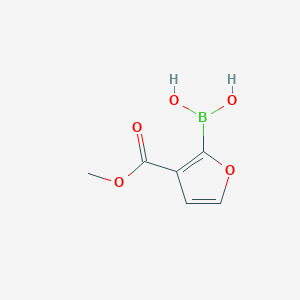




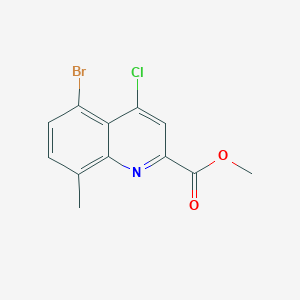
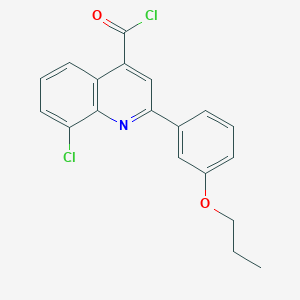

![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)

